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Compound of Interest

Compound Name: 1-Benzofuran-5-carbaldehyde

Cat. No.: B110962 Get Quote

Comparative Guide to 1-Benzofuran-5-
carbaldehyde Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of

analogs derived from 1-benzofuran-5-carbaldehyde, focusing on their potential as anticancer

and antimicrobial agents. The information presented is based on a compilation of experimental

data from various studies. Due to the inherent variability in experimental conditions across

different research publications, direct comparisons of absolute activity values should be made

with caution.

Quantitative Data Summary
The biological activities of 1-benzofuran-5-carbaldehyde analogs, primarily Schiff bases and

chalcones, have been evaluated against various cancer cell lines and microbial strains. The

following tables summarize the reported quantitative data.

Table 1: Anticancer Activity of 1-Benzofuran-5-carbaldehyde Analogs
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Compound
ID/Series

Basic
Scaffold

Modificatio
ns

Cancer Cell
Line(s)

Reported
IC50 (µM)

Reference(s
)

Chalcones

1-

Benzofuran-

Chalcone

Varied aryl

substitutions

on the B-ring

HCC1806,

HeLa, A549
5.61 - >50 [1]

Chalcones

1-(5-bromo-1-

benzofuran-

2-yl)-3-aryl-

propenones

Varied aryl

substitutions
MCF-7, PC-3

Log IC50

values

reported

[2][3]

Chalcones
Prenylated

Chalcones

Prenylation

and varied

aryl groups

LNCaP,

K562, A549,

HeLa

Potent

activities

reported

[4]

Chalcones

1-(7-ethoxy-

1-

benzofuran-

2-yl)-5-aryl-

penta-2,4-

dien-1-one

Curcumin-

based

structure

A549, H1299,

HCT116,

HT29

0.35 - 2.85 [5]
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Compound
ID/Series

Basic
Scaffold

Modificatio
ns

Microbial
Strain(s)

Reported
MIC (µg/mL)

Reference(s
)

Schiff Bases

4,4'-

Bis(heterocyc

lic

carboxaldehy

de)diphenyl

diimino

sulfide

Pyrrole,

Thiophene,

Furan

carboxaldehy

de

E. coli, P.

aeruginosa,

S. aureus, K.

pneumoniae,

P. mirabilis,

S.

marcescens,

M. canis, C.

albicans

Varied zones

of inhibition

reported

[6]

Schiff Bases

Benzaldehyd

e and p-

aminophenol

derivatives

Varied

substitutions

on

benzaldehyd

e

E. coli, S.

aureus
62.5 - 250 [7]

Hydrazones

Phenyl

hydrazones

of benzofuran

chalcones

Varied

substitutions

on the phenyl

ring

Bacterial and

fungal strains

Good to

moderate

activity

[8]

Hydrazones
Benzofuran

hydrazones

Varied

hydroxyaryl

aldehydes

K562, Colo-

38

Micromolar to

sub-

micromolar

IC50

[9]

Structure-Activity Relationship (SAR) Insights
Based on the available data, the following SAR observations can be made for 1-benzofuran-5-
carbaldehyde analogs:

Anticancer Activity of Chalcone Analogs: The anticancer potency of benzofuran-based

chalcones is significantly influenced by the substituents on the aryl ring. In general, aryl

chalcones tend to exhibit better cytotoxic activity than their heterocyclic counterparts.[1] The

presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups,
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on the benzene ring of the chalcone moiety has been associated with good anticancer

activity.[1] For some series, compounds with a pyridine ring showed better activity than those

with an indole ring.[1]

Antimicrobial Activity of Schiff Base Analogs: The antimicrobial activity of Schiff bases

derived from heterocyclic aldehydes varies depending on the specific heterocycle and the

microbial strain.[6] The imine group (-C=N-) is considered crucial for the biological activity of

Schiff bases.[10] The overall lipophilicity and electronic properties of the substituents play a

key role in determining the antimicrobial efficacy.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.

Procedure:

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the

synthesized 1-benzofuran-5-carbaldehyde analogs and incubated for a specified period

(e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent,

such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm.
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IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the

concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-

response curve.

Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration

(MIC) of an antimicrobial agent.

Procedure:

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared

from a fresh culture.

Serial Dilution: The 1-benzofuran-5-carbaldehyde analogs are serially diluted in a suitable

liquid growth medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plate is incubated under appropriate conditions (temperature and time) to

allow for microbial growth.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.

Visualizing the SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study

of novel compounds.
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Caption: General workflow for a structure-activity relationship (SAR) study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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